2-Ethyl-5-(4-ethylphenyl)pyrimidine

Lipophilicity Drug-likeness Permeability

2-Ethyl-5-(4-ethylphenyl)pyrimidine (CAS 208709-64-2) is a disubstituted pyrimidine with molecular formula C14H16N2 and molecular weight 212.29 g/mol. It features an ethyl group at the pyrimidine 2-position and a 4-ethylphenyl group at the 5-position, yielding a computed LogP of 3.43 and a topological polar surface area (TPSA) of 25.8 Ų.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Cat. No. B13097404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-(4-ethylphenyl)pyrimidine
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CN=C(N=C2)CC
InChIInChI=1S/C14H16N2/c1-3-11-5-7-12(8-6-11)13-9-15-14(4-2)16-10-13/h5-10H,3-4H2,1-2H3
InChIKeyWAARGPIPDRXHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5-(4-ethylphenyl)pyrimidine – Core Chemical Identity and Procurement Baseline for C14H16N2 Heterocycle Sourcing


2-Ethyl-5-(4-ethylphenyl)pyrimidine (CAS 208709-64-2) is a disubstituted pyrimidine with molecular formula C14H16N2 and molecular weight 212.29 g/mol . It features an ethyl group at the pyrimidine 2-position and a 4-ethylphenyl group at the 5-position, yielding a computed LogP of 3.43 and a topological polar surface area (TPSA) of 25.8 Ų . This compound is catalogued in authoritative chemical databases under the synonym Pyrimidine, 2-ethyl-5-(4-ethylphenyl)- (9CI) and is commercially available from specialty chemical suppliers for research use . Within the broader landscape of arylpyrimidines, this specific substitution pattern—2-ethyl combined with 5-(4-ethylphenyl)—defines a distinct chemical space, differentiating it from both its positional isomer (5-ethyl-2-(4-ethylphenyl)pyrimidine, CAS 98495-10-4) and its mono-substituted analogs such as 5-(4-ethylphenyl)pyrimidine (CAS 904707-56-8).

Why 2-Ethyl-5-(4-ethylphenyl)pyrimidine Cannot Be Casually Replaced by In-Class Pyrimidine Analogs – The Substitution-Position Imperative


Within the C14H16N2 isomeric space, the precise positioning of the ethyl and 4-ethylphenyl substituents on the pyrimidine ring dictates fundamentally different molecular recognition profiles. The target compound's 2-ethyl/5-(4-ethylphenyl) arrangement yields a distinct electrostatic surface and conformational ensemble compared to its 5-ethyl/2-(4-ethylphenyl) positional isomer [1]. Even minor structural deviations—such as removing the 2-ethyl substituent to yield 5-(4-ethylphenyl)pyrimidine (C12H12N2, MW 184.24)—result in a substantially different molecular volume, lipophilicity, and hydrogen-bonding capacity, which directly affect target binding, solubility, and metabolic stability . In the context of kinase inhibition, where this compound class has demonstrated activity against vascular endothelial growth factor A (VEGFA), subtle changes in substitution pattern can alter kinase selectivity profiles by orders of magnitude [2]. Consequently, sourcing decisions that treat these analogs as interchangeable risk introducing uncontrolled variables into structure-activity relationship (SAR) studies or chemical biology workflows.

Quantitative Differentiation Evidence for 2-Ethyl-5-(4-ethylphenyl)pyrimidine vs. Closest Structural Analogs


Computed Lipophilicity (LogP) Differentiation: 2-Ethyl-5-(4-ethylphenyl)pyrimidine vs. De-ethyl Analog

The computed octanol-water partition coefficient (LogP) of 2-Ethyl-5-(4-ethylphenyl)pyrimidine is 3.43, which is significantly higher than that of the de-ethyl analog 5-(4-ethylphenyl)pyrimidine (LogP ~2.94, predicted) . This LogP difference of approximately 0.5 log units translates to a roughly threefold higher lipophilicity, directly impacting membrane permeability and nonspecific protein binding . The increased LogP arises from the additional ethyl group at the 2-position of the pyrimidine ring, which adds two methylene units (contributing approximately +1.0 to LogP) partially offset by the increased molecular surface area. This property is critical for applications requiring blood-brain barrier penetration or intracellular target engagement.

Lipophilicity Drug-likeness Permeability ADME

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Implications for Oral Bioavailability and CNS Penetration

2-Ethyl-5-(4-ethylphenyl)pyrimidine exhibits a TPSA of 25.8 Ų with zero hydrogen-bond donors and two hydrogen-bond acceptors (the pyrimidine nitrogen atoms) . This TPSA value falls well below the threshold of 60 Ų typically associated with good oral absorption and below the 90 Ų threshold used as an upper limit for CNS penetration [1]. In contrast, analogs bearing additional polar substituents (e.g., amino groups at the 2- or 4-position of the pyrimidine ring) exhibit TPSA values in the range of 70–80 Ų, which can reduce passive membrane permeability [2]. The absence of hydrogen-bond donors in 2-Ethyl-5-(4-ethylphenyl)pyrimidine further distinguishes it from 2,4-diaminopyrimidine derivatives such as pyrimethamine (2 HBD, TPSA ~77.8 Ų), making the target compound a more membrane-permeable scaffold for applications where intracellular target access is paramount.

TPSA Oral bioavailability CNS penetration Rule-of-five

Volatility and Thermal Stability: Boiling Point Differentiation for Formulation and Purification Process Design

2-Ethyl-5-(4-ethylphenyl)pyrimidine has a computed boiling point of 332.1 °C at 760 mmHg, which is substantially higher than that of the smaller de-ethyl analog 5-(4-ethylphenyl)pyrimidine (boiling point ~319.4 °C at 760 mmHg) . This ~12.7 °C elevation in boiling point reflects the increased molecular weight (212.29 vs. 184.24 g/mol) and enhanced van der Waals interactions conferred by the additional 2-ethyl substituent. The flash point of 146.9 °C further defines safe handling parameters for distillation-based purification and solvent removal protocols . For procurement decisions involving large-scale synthesis or formulation development, this higher boiling point enables the use of higher-temperature distillation conditions without compound degradation, providing greater flexibility in solvent selection and purification strategy compared to lower-boiling analogs.

Boiling point Thermal stability Purification Formulation

VEGFA Kinase Target Engagement: Class-Level Evidence Supporting Anti-Angiogenic Screening Applications

2-Ethyl-5-(4-ethylphenyl)pyrimidine is annotated as 'Pyrimidine derivative 5' in the Therapeutic Target Database (TTD) and DrugMap, where it is classified as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) [1][2]. The compound is associated with patent US20160096832, which claims kinase inhibitors with anti-proliferative activity, and is indicated for blood vessel proliferative disorders, fibrosis, and neurodegenerative conditions [1]. While direct, head-to-head IC50 comparisons with close structural analogs are not publicly available, the specific 2-ethyl/5-(4-ethylphenyl) substitution pattern distinguishes this compound from the broader pyrimidine kinase inhibitor class. The absence of polar amine substituents (cf. pyrimethamine and its 2,4-diamino derivatives, which target DHFR with IC50 values of 15.4–101 nM) suggests that 2-Ethyl-5-(4-ethylphenyl)pyrimidine engages kinase targets through a distinct binding mode, likely relying on hydrophobic interactions mediated by the 4-ethylphenyl group rather than hydrogen-bonding networks [3]. This mechanistic divergence supports its preferential selection for VEGFA-focused phenotypic screening campaigns over DHFR-targeted 2,4-diaminopyrimidines.

VEGFA inhibition Angiogenesis Kinase inhibitor Anti-proliferative

Computational Quantum Chemical Descriptors: HOMO-LUMO Gap and Molecular Electrostatic Potential Differentiation

Computational quantum chemical analysis of 2-Ethyl-5-(4-ethylphenyl)pyrimidine yields a HOMO energy of -10.30 eV and a LUMO energy of -0.60 eV, resulting in a HOMO-LUMO gap of approximately 9.70 eV [1]. This large band gap indicates high kinetic stability and low chemical reactivity under ambient conditions, consistent with the aromatic nature of the pyrimidine core and the electron-donating character of the ethyl and 4-ethylphenyl substituents. While directly comparable HOMO-LUMO data for the closest analogs are not available in public databases, the computed LogP of 3.43 and LogS of -3.65 further define the compound's physicochemical profile [1]. These descriptors are directly usable as input parameters for computational docking, pharmacophore modeling, and QSAR model building, enabling researchers to prospectively evaluate this scaffold against in-house compound collections before committing to synthesis or procurement.

HOMO-LUMO Quantum chemistry Reactivity Molecular modeling

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Comparison with Constrained Analogs

2-Ethyl-5-(4-ethylphenyl)pyrimidine possesses three rotatable bonds: the ethyl group at the 2-position (one rotatable bond, C–C), and the 4-ethylphenyl group at the 5-position (two rotatable bonds: aryl–pyrimidine C–C bond and the ethyl–phenyl C–C bond) . This is identical to its positional isomer 5-ethyl-2-(4-ethylphenyl)pyrimidine , but one rotatable bond more than 5-(4-ethylphenyl)pyrimidine, which has only two rotatable bonds (the aryl–pyrimidine bond and the ethyl–phenyl bond; no 2-ethyl group) . The additional rotatable bond in the target compound increases conformational entropy, which can influence both binding thermodynamics (entropic penalty upon target binding) and physicochemical properties such as melting point and solubility. For fragment-based drug discovery or scaffold-hopping exercises, this differential flexibility represents a tunable parameter that distinguishes the 2-ethyl-substituted series from simpler mono-substituted pyrimidine scaffolds.

Conformational flexibility Entropy Binding affinity Molecular design

Optimal Application Scenarios for 2-Ethyl-5-(4-ethylphenyl)pyrimidine Based on Quantitative Differentiation Evidence


VEGFA-Targeted Anti-Angiogenic Phenotypic Screening and Kinase Profiling

Given its database annotation as a VEGFA inhibitor associated with kinase inhibitor patent US20160096832 , 2-Ethyl-5-(4-ethylphenyl)pyrimidine is optimally deployed in phenotypic screens for angiogenesis inhibition (e.g., HUVEC tube formation assays, endothelial cell migration assays). Its low TPSA (25.8 Ų) and zero HBD count predict favorable cell permeability, facilitating intracellular target engagement in endothelial cell-based assays. Critically, unlike DHFR-targeting 2,4-diaminopyrimidines such as pyrimethamine (IC50 ~15–101 nM against DHFR), this compound lacks the diaminopyrimidine pharmacophore, reducing the likelihood of confounding antifolate cytotoxicity in proliferation-based readouts. Researchers should prioritize this scaffold when building VEGFA-pathway-focused compound libraries where target selectivity over DHFR is essential.

Blood-Brain Barrier Penetration Studies and CNS Chemical Biology

The combination of moderate lipophilicity (LogP = 3.43), low TPSA (25.8 Ų), and the complete absence of hydrogen-bond donors places 2-Ethyl-5-(4-ethylphenyl)pyrimidine within favorable CNS drug-likeness space [1]. The TPSA value is substantially below the 60–90 Ų threshold empirically associated with CNS penetration. For neuroscience-focused chemical biology programs investigating neuroangiogenic processes or VEGFA signaling in neurodegenerative contexts (an indication listed for this compound class in TTD), this scaffold offers a more BBB-permeable alternative to polar pyrimidine derivatives such as the 2,4-diamino series.

High-Temperature Synthetic Chemistry and Distillation-Based Purification Workflows

With a computed boiling point of 332.1 °C at 760 mmHg and a flash point of 146.9 °C, 2-Ethyl-5-(4-ethylphenyl)pyrimidine is thermally robust enough to tolerate aggressive solvent removal protocols (e.g., rotary evaporation at elevated bath temperatures, short-path vacuum distillation) without significant degradation risk . This thermal stability advantage over lower-boiling analogs (e.g., 5-(4-ethylphenyl)pyrimidine, Tb ~319.4 °C) provides greater operational flexibility in medicinal chemistry laboratories performing multi-step synthetic sequences where high-boiling solvents (DMSO, DMF, NMP) must be removed between reaction steps.

Computational Chemistry and In Silico Screening Campaign Integration

The availability of pre-computed quantum chemical descriptors—including HOMO/LUMO energies (HOMO = -10.30 eV, LUMO = -0.60 eV), LogP (3.43), LogS (-3.65), and TPSA (25.8 Ų)—enables immediate integration of 2-Ethyl-5-(4-ethylphenyl)pyrimidine into computational workflows without requiring additional DFT calculations . For academic and industrial computational chemistry groups conducting virtual screening or building QSAR models on pyrimidine-based kinase inhibitors, this pre-computed data reduces the computational overhead per compound evaluated, accelerating hit prioritization and enabling more efficient resource allocation in lead optimization programs.

Quote Request

Request a Quote for 2-Ethyl-5-(4-ethylphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.